Z-Tyr(tbu)-OH
Description
Contextualization within Amino Acid Protecting Group Strategies
The use of protecting groups is a cornerstone of multi-step organic synthesis, allowing for the selective modification of one functional group in a molecule while preventing unwanted reactions at other reactive sites. wikipedia.org In peptide synthesis, where amino acids are sequentially linked together, a robust protecting group strategy is essential for success. researchgate.net
Historical Development of Orthogonal Protection Schemes
Early peptide synthesis, pioneered by researchers like R.B. Merrifield, often employed a strategy based on the tert-butoxycarbonyl (Boc) group for temporary protection of the Nα-amino group and benzyl (B1604629) (Bzl)-based groups for "permanent" side-chain protection. researchgate.netnih.gov This is considered a "quasi-orthogonal" system because both types of groups are removed by acidic conditions, albeit of different strengths. biosynth.com The Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the Bzl groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage at the end of the synthesis. researchgate.net
A significant evolution in peptide chemistry was the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group by Carpino in the 1970s. nih.govluxembourg-bio.com The Fmoc group is labile to basic conditions (typically a solution of piperidine (B6355638) in an organic solvent), while the side-chain protecting groups are acid-labile. nih.govcreative-peptides.com This led to the development of the Fmoc/tBu orthogonal protection strategy, where the Nα-Fmoc group can be removed repeatedly without affecting the acid-sensitive tert-butyl (tBu) based side-chain protecting groups. researchgate.netiris-biotech.de This orthogonality—the ability to remove one class of protecting groups in the presence of another using fundamentally different chemical conditions—provides greater flexibility and is now the most common strategy in modern solid-phase peptide synthesis (SPPS). wikipedia.orgiris-biotech.defiveable.me
Evolution of Tyrosine Side-Chain Protection
The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions, such as acylation, during peptide coupling steps. peptide.com Furthermore, the unprotected aromatic ring can be modified by electrophiles generated during deprotection steps. thieme-connect.de
Over the years, various protecting groups have been developed for the tyrosine side chain.
Benzyl (Bzl) ether: Used in both Boc and Fmoc chemistries, but its partial lability to TFA can be problematic, especially in the synthesis of longer peptides. peptide.compeptide.com During deprotection, O-to-C rearrangement of the benzyl group can also occur. jst.go.jp
2-Bromobenzyloxycarbonyl (Z(2-Br)): Offers greater acid stability than Bzl and is suitable for the Boc/Bzl strategy. peptide.comthieme-connect.de
2,6-Dichlorobenzyl (2,6-Cl2Bzl): Another acid-stable group compatible with Boc-based synthesis. peptide.com
The tert-butyl (tBu) ether has emerged as the preferred protecting group for tyrosine in the context of the modern Fmoc/tBu orthogonal strategy. peptide.comthieme-connect.de The tBu group is highly stable to the basic conditions used for Fmoc removal and is also resistant to various other reagents used in peptide synthesis. thieme-connect.denih.gov It is efficiently removed at the end of the synthesis during the final acid cleavage step (e.g., with 95% TFA), which simultaneously liberates the peptide from the solid support resin. iris-biotech.depeptide.com Z-Tyr(tbu)-OH serves as a key starting material or intermediate for creating the widely used Fmoc-Tyr(tBu)-OH building block. google.compatsnap.com
Significance in Modern Peptide Chemistry
This compound, and more directly its Fmoc-protected derivative, is a standard reagent for incorporating tyrosine into peptide sequences using modern synthetic methods. peptide.comcem.com The unique combination of the Z-group (a classic, stable urethane-type protecting group) and the tBu-ether makes it a valuable compound in specific synthetic schemes.
Role in Complex Peptide Synthesis
The synthesis of complex peptides—those that are long, contain difficult sequences, or require post-synthesis modifications—relies heavily on the efficiency and cleanliness of each chemical step. The Fmoc/tBu strategy, which utilizes building blocks like Fmoc-Tyr(tBu)-OH, is instrumental in this process. luxembourg-bio.com The stability of the tBu ether on the tyrosine side chain prevents the formation of deletion sequences or branched impurities that could arise from unwanted reactions at the hydroxyl group. peptide.comcaymanchem.com
This robust protection allows for the successful assembly of challenging peptide sequences, including those prone to aggregation. luxembourg-bio.com For example, derivatives of this compound are routinely used in the solid-phase synthesis of complex therapeutic peptides and their intermediates, such as glucagon. googleapis.com The reliability of the tBu protecting group ensures that the tyrosine residue remains inert until the final deprotection stage.
Contribution to High-Purity Peptide Production
The production of high-purity peptides is critical for therapeutic and research applications. The orthogonal nature of the Fmoc/tBu protection scheme is a major contributor to achieving high purity. creative-peptides.comiris-biotech.de Because the tBu group on the tyrosine side chain is completely stable to the repeated cycles of base-mediated Fmoc deprotection, the accumulation of side-products is minimized. sigmaaldrich.com
Scope and Research Trajectories for this compound
While this compound is a well-established compound, research continues to refine its use and explore new applications for its core structure. Current and future research trajectories include:
Process Optimization: Developing more efficient, safer, and cost-effective synthetic routes to produce high-purity this compound and its derivatives, such as Fmoc-Tyr(tBu)-OH, remains an area of interest for industrial-scale production. google.compatsnap.com
Advanced Peptidomimetics: The protected tyrosine scaffold is a starting point for creating peptidomimetics, where the standard peptide structure is altered to enhance properties like stability or receptor binding. mdpi.com
Bioconjugation and Protein Modification: The tyrosine residue is a target for specific chemical modifications. While this compound itself is protected, strategies that allow for its selective deprotection on-resin could enable site-specific labeling or conjugation, a field of growing importance for creating antibody-drug conjugates and other functional biopolymers. thieme-connect.denih.gov
Genetically Encoded Noncanonical Amino Acids: Research has explored the genetic incorporation of O-tert-butyl-L-tyrosine into proteins. nih.gov Studies have shown that substituting a natural amino acid with O-tert-butyl-L-tyrosine can modestly increase the thermal stability of a protein, opening new avenues in protein engineering. nih.gov
Table 2: Compound Names Mentioned in this Article
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid |
| Z-Tyr-OH | N-Carbobenzyloxy-L-tyrosine |
| Fmoc-Tyr(tBu)-OH | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine |
| Boc-Tyr(Bzl)-OH | N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine |
| Z | Benzyloxycarbonyl |
| tBu / But | tert-Butyl |
| Boc | tert-Butoxycarbonyl |
| Bzl | Benzyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| TFA | Trifluoroacetic acid |
| HF | Hydrofluoric acid |
| Z(2-Br) | 2-Bromobenzyloxycarbonyl |
| 2,6-Cl2Bzl | 2,6-Dichlorobenzyl |
| Tyr-OMe.HCl | Tyrosine methyl ester hydrochloride |
| Z-L-Tyr-OMe | N-carbobenzyloxy-L-tyrosine methyl ester |
| Z-L-Tyr(tBu)-OMe | N-carbobenzyloxy-O-tert-butyl-L-tyrosine methyl ester |
| L-Tyr(tBu) | O-tert-butyl-L-tyrosine |
| Piperidine | Piperidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBQSGNGCKQSV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359663 | |
| Record name | Z-TYR(TBU)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5545-54-0 | |
| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5545-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Z-TYR(TBU)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Transformations of Z Tyr Tbu Oh
Classical and Contemporary Synthesis Routes for Z-Tyr(tbu)-OH
The preparation of this compound typically involves a multi-step process starting from L-Tyrosine. The classical approach hinges on the sequential protection of the functional groups: the amino group, the carboxylic acid group, and finally the phenolic hydroxyl group, followed by selective deprotection of the carboxylic acid.
The synthesis of this compound begins with the strategic derivatization of L-Tyrosine precursors. The primary steps involve the protection of the amino and carboxyl groups to prevent unwanted side reactions during the tert-butylation of the phenolic hydroxyl group.
A common synthetic pathway can be outlined as follows:
Esterification of L-Tyrosine: The process often starts with the esterification of the carboxylic acid of L-Tyrosine, for example, by reacting it with methanol (B129727) in the presence of thionyl chloride to yield tyrosine methyl ester hydrochloride (Tyr-OMe·HCl). google.com
N-protection: The amino group of the tyrosine ester is then protected with a benzyloxycarbonyl (Z) group. This is typically achieved by reacting Tyr-OMe·HCl with benzyl (B1604629) chloroformate (Z-Cl) in a biphasic system like ethyl acetate (B1210297) and water, with a base such as sodium carbonate to maintain a pH between 7 and 10. google.com This reaction yields N-Cbz-L-tyrosine methyl ester (Z-L-Tyr-OMe).
O-tert-butylation: The key step is the introduction of the tert-butyl ether linkage at the phenolic hydroxyl group. This is accomplished by treating Z-L-Tyr-OMe with isobutylene (B52900) in a solvent like dichloromethane (B109758) (CH2Cl2), using a strong acid catalyst such as sulfuric acid (H2SO4). google.comthieme-connect.de This results in the formation of N-Cbz-O-tert-butyl-L-tyrosine methyl ester (Z-L-Tyr(tBu)-OMe).
Saponification: The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid. Z-L-Tyr(tBu)-OMe is treated with a base, such as sodium hydroxide (B78521), in an aqueous-alcoholic medium. google.com Subsequent acidification with a weak acid like citric acid precipitates the final product, this compound.
An alternative route involves the direct tert-butylation of Z-Tyr-OH, followed by esterification and subsequent hydrolysis, though protecting the carboxyl group first is more common to avoid side reactions. thieme-connect.de
Table 1: Key Precursors and Reagents in this compound Synthesis
| Precursor/Reagent | Chemical Name | Role in Synthesis |
|---|---|---|
| L-Tyr | L-Tyrosine | Starting material |
| SOCl2 | Thionyl Chloride | Catalyst for esterification |
| Z-Cl | Benzyl Chloroformate | Amino-protecting agent (Z-group) |
| Isobutene | 2-Methylpropene | Phenolic hydroxyl-protecting agent (tBu-group) |
| H2SO4 | Sulfuric Acid | Catalyst for O-tert-butylation |
| NaOH | Sodium Hydroxide | Saponifying agent |
The efficiency of this compound synthesis is highly dependent on the conditions of each reaction step. Optimization studies focus on improving yield, reducing reaction times, and ensuring high purity of the final product.
The O-tert-butylation step is often the most time-consuming part of the synthesis. The reaction of Z-L-Tyr-OMe with isobutylene and sulfuric acid can require a long reaction time, sometimes extending from 1 to 10 days at room temperature to achieve a satisfactory conversion. google.com The pressure of the isobutylene gas is also a parameter that can be controlled to influence the reaction rate. thieme-connect.de
The saponification step, in contrast, is typically much faster. The hydrolysis of Z-Tyr(tBu)-OMe using sodium hydroxide in a methanol/water mixture can be completed in about one hour at a controlled temperature between 0°C and 50°C.
Optimization of pH is crucial throughout the process. During the introduction of the Z-group, maintaining the pH between 8 and 10 ensures the selective acylation of the amino group. google.com During the final work-up after saponification, careful acidification to a pH of 3 is necessary to precipitate the this compound product without causing the premature cleavage of the acid-labile tert-butyl group. google.com
Table 2: Typical Reaction Conditions for this compound Synthesis
| Reaction Step | Reagents | Solvent | Temperature | Duration |
|---|---|---|---|---|
| N-protection | Z-Cl, Na2CO3 | Ethyl Acetate / Water | Room Temperature | Not Specified |
| O-tert-butylation | Isobutene, H2SO4 | Dichloromethane | Room Temperature | 1 - 10 days |
| Saponification | NaOH | Methanol / Water | 0 - 50 °C | 1 hour |
Green Chemistry Approaches in this compound Synthesis
While classical synthetic routes are effective, they often involve hazardous reagents and solvents, prompting research into more environmentally friendly alternatives in line with the principles of green chemistry.
Efforts to develop greener synthetic protocols for this compound and its precursors focus on minimizing the use of volatile and hazardous organic solvents like dichloromethane.
The saponification step is already performed in a more environmentally benign solvent system of methanol and water. Similarly, the N-protection with benzyl chloroformate can be carried out in a biphasic system of ethyl acetate and water, which is an improvement over more hazardous chlorinated solvents. google.com
However, the O-tert-butylation step traditionally uses dichloromethane. google.comthieme-connect.de Future research could explore the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are known to be viable substitutes for chlorinated solvents in many organic reactions. The development of a completely solvent-free method for this step remains a significant challenge due to the gaseous nature of isobutylene and the need for a medium to facilitate the reaction.
The classical O-tert-butylation reaction relies on concentrated sulfuric acid as a catalyst, which is highly corrosive and generates significant waste during neutralization. google.comthieme-connect.de A key goal in greening this synthesis is to replace such homogeneous liquid acids with recyclable, solid acid catalysts.
Potential sustainable alternatives could include:
Zeolites: These microporous aluminosilicates are known to be effective solid acid catalysts for various organic transformations, including etherification reactions. Their shape-selectivity could also help in improving the regioselectivity of the reaction.
Sulfonated Resins: Ion-exchange resins like Amberlyst-15 possess strong acidic sites and can be easily filtered off from the reaction mixture and reused, simplifying the work-up procedure and reducing waste.
Heteropolyacids: These catalysts have strong Brønsted acidity and can be used in smaller quantities than conventional acids.
While the use of these specific catalysts for this compound synthesis is not yet widely reported in the literature, they represent a promising area for future research to enhance the sustainability of the process.
A crucial aspect of a successful and sustainable synthesis is the minimization of by-products, which simplifies purification and reduces waste. In the synthesis of this compound, several side reactions can occur.
One major concern is racemization. Since L-Tyrosine is a chiral molecule, maintaining its stereochemical integrity is paramount. The use of harsh basic or acidic conditions can lead to the formation of the unwanted D-enantiomer. The reaction conditions, particularly pH and temperature, must be carefully controlled to prevent this. For example, using a weak acid like citric acid for neutralization is preferred over strong mineral acids. google.com
Another potential side reaction during the O-tert-butylation step is the alkylation of the aromatic ring (C-alkylation) instead of the phenolic oxygen (O-alkylation). The choice of catalyst and reaction conditions plays a significant role in directing the reaction towards the desired O-alkylated product. thieme-connect.de
By optimizing the reaction parameters and employing high-purity starting materials, the formation of these and other by-products can be significantly reduced, leading to a more efficient and atom-economical synthesis.
Table of Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine |
| L-Tyr | L-Tyrosine |
| Tyr-OMe·HCl | L-Tyrosine methyl ester hydrochloride |
| Z-Cl | Benzyl chloroformate |
| Z-L-Tyr-OMe | N-benzyloxycarbonyl-L-tyrosine methyl ester |
| Z-L-Tyr(tBu)-OMe | N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester |
| Z-Tyr-OH | N-benzyloxycarbonyl-L-tyrosine |
| CH2Cl2 | Dichloromethane |
| H2SO4 | Sulfuric acid |
| NaOH | Sodium hydroxide |
| SOCl2 | Thionyl chloride |
| Na2CO3 | Sodium carbonate |
Derivatization Strategies for this compound
The structure of this compound, featuring a carboxylic acid group, a protected amine, and a protected phenol (B47542) side chain, allows for a variety of derivatization strategies. These modifications are primarily aimed at activating the carboxyl group for peptide bond formation or functionalizing the molecule for use in bioconjugation and chemical biology.
Formation of Activated Esters (e.g., N-hydroxysuccinimide esters)
The conversion of the carboxylic acid moiety of this compound into an activated ester is a crucial step for its subsequent use in amide bond formation, particularly in peptide synthesis. Among the various types of activated esters, N-hydroxysuccinimide (NHS) esters are the most widely used due to their reactivity and stability. thieme-connect.de The synthesis of Z-Tyr(tbu)-O-succinimide (Z-Tyr(tbu)-OSu) involves the reaction of this compound with N-hydroxysuccinimide (NHS). This transformation typically requires a coupling agent to facilitate the esterification.
Common methods for the synthesis of NHS esters from carboxylic acids like this compound include:
Carbodiimide (B86325) Method: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are frequently used. The reaction proceeds by activating the carboxylic acid, which is then attacked by the hydroxyl group of NHS. A procedure using DCC and NHS in a solvent like dimethylformamide (DMF) has been described for similar Z-protected amino acids.
Pre-formed Urionium Salts: Reagents like 2-succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TSTU) can directly convert carboxylic acids to NHS esters in a single step, often in the presence of a mild base. thieme-connect.de
Phosphonium-Based Reagents: While more common for direct amide bond formation, certain phosphonium (B103445) reagents can be adapted for ester activation.
Iodine/Triphenylphosphine (B44618) Method: A newer, carbodiimide-free method involves treating the carboxylic acid with a combination of triphenylphosphine (PPh3), iodine (I2), and a base like triethylamine (B128534) in the presence of NHS. organic-chemistry.org This approach offers a broad substrate scope, including α-amino acid derivatives. organic-chemistry.org
These activated esters are stable enough to be isolated but sufficiently reactive to couple with primary amino groups under mild conditions, making them invaluable in the synthesis of peptides and other conjugates. nih.govgoogle.com
| Method | Key Reagents | Description | Reference |
|---|---|---|---|
| Carbodiimide Coupling | DCC or DIC, N-hydroxysuccinimide (NHS) | A widely used method where the carbodiimide activates the carboxyl group for nucleophilic attack by NHS. | |
| Urionium Salt Method | TSTU, Base (e.g., DIPEA) | A direct and efficient one-step conversion of the carboxylic acid to its NHS ester. | thieme-connect.de |
| Iodine/Phosphine Method | I2, PPh3, Et3N, NHS | A modern, carbodiimide-free approach that provides high yields of the activated ester. | organic-chemistry.org |
Modifications for Bioconjugation and Probe Development
The tyrosine residue, once deprotected, is an attractive target for site-selective protein modification and probe development due to its unique chemical reactivity and relatively low abundance on protein surfaces. nih.govnih.gov While this compound itself is a protected building block, its derivatives are incorporated into peptides which are then deprotected to expose the phenol side chain for conjugation. Strategies targeting the tyrosine phenol group include:
Enzyme-Mediated Labeling: The enzyme tyrosinase can oxidize the phenol group of tyrosine to a catechol, which can be further oxidized to an ortho-quinone. This quinone is a reactive species that can undergo cycloaddition reactions or be attacked by nucleophiles for conjugation. nih.gov
Diazonium Coupling: Reaction with diazonium salts results in an azo-coupling, attaching a label to the aromatic ring of tyrosine. This method has been used to modify specific, solvent-accessible tyrosine residues. nih.gov
Hypervalent Iodine Reagents: Ethynylbenziodoxolones (EBX) have been shown to react selectively with tyrosine residues in peptides and proteins to form stable vinylbenziodoxolone (VBX) bioconjugates under physiological conditions. nih.gov
Radical-Based Strategies: Urazole radicals, which can be generated electrochemically or through chemical oxidation, offer a pathway for selective tyrosine labeling, providing an alternative to traditional closed-shell chemistry. elsevierpure.comresearchgate.net
These bioconjugation strategies are instrumental in the development of fluorescent and biotinylated probes. For instance, a fluorescent dye or a biotin (B1667282) molecule can be attached to the tyrosine residue of a peptide synthesized using this compound. rsc.orgnih.govnih.gov Such probes are valuable tools for studying protein localization, interactions, and dynamics in biological systems. nih.govmdpi.com
Stereochemical Control and Chiral Purity in this compound Synthesis
Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis and subsequent reactions of this compound. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, is a significant side reaction that can compromise the biological activity of the final peptide.
Mechanisms of Racemization during Coupling and Deprotection
Racemization is a major concern during the carboxyl group activation step required for peptide coupling. bachem.com The primary mechanism involves the formation of a planar, achiral intermediate known as a 5(4H)-oxazolone (or azlactone). highfine.compeptide.com
The process is initiated by the activation of the Z-protected amino acid's carboxyl group. In the presence of a base, the proton on the α-carbon becomes acidic and can be abstracted. bachem.com This abstraction is facilitated by the electron-withdrawing nature of the activated carboxyl group and leads to the formation of the oxazolone (B7731731). nih.gov The oxazolone intermediate can then be re-protonated from either side, leading to a mixture of L- and D-isomers.
Several factors influence the rate of racemization:
Base: The strength and steric hindrance of the base used are critical. Stronger, less hindered bases like triethylamine (TEA) tend to cause more racemization than weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine. highfine.com
Coupling Reagent: The choice of coupling reagent affects the nature of the activated intermediate and its susceptibility to racemization. Reagents that form highly reactive intermediates can increase the risk. The addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice to minimize this side reaction. bachem.comhighfine.com
Protecting Groups: Urethane-based protecting groups like Z (benzyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are known to be more resistant to racemization than acyl groups because the lone pair on the urethane (B1682113) nitrogen can participate in resonance, making the oxazolone less stable and harder to form. bachem.com However, the risk is not eliminated, especially during fragment coupling.
Deprotection: While the coupling step is the primary source of racemization, harsh deprotection conditions can also pose a risk. The removal of the Z-group is typically achieved by catalytic hydrogenolysis, which is generally considered stereochemically safe. Acidic cleavage of the tert-butyl ether from the tyrosine side chain with reagents like trifluoroacetic acid (TFA) is also not typically associated with racemization of the α-carbon. sigmaaldrich.comnih.gov However, side reactions during deprotection can occur, although racemization at the α-carbon is less common than during coupling. nih.gov
| Factor | Influence on Racemization | Mitigation Strategy | Reference |
|---|---|---|---|
| Base | Strong bases (e.g., TEA) increase racemization by promoting α-proton abstraction. | Use weaker (e.g., NMM) or sterically hindered bases (e.g., collidine, DIPEA). | highfine.com |
| Coupling Reagent | Highly reactive reagents can accelerate the formation of the racemization-prone oxazolone intermediate. | Use coupling reagents in combination with additives like HOBt or Oxyma. | bachem.compeptide.com |
| Temperature | Higher reaction temperatures increase the rate of racemization. | Perform coupling reactions at lower temperatures (e.g., 0 °C). | nih.gov |
Analytical Techniques for Enantiomeric Excess Determination
Verifying the chiral purity and determining the enantiomeric excess (e.e.) of this compound and its peptide products is essential. Several analytical techniques are employed for this purpose. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Specific chiral columns, such as those based on zwitterionic selectors (e.g., CHIRALPAK ZWIX), have been used to separate enantiomers of related protected amino acids like Fmoc-Tyr(tBu)-OH. hplc.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity, often through the use of chiral additives. nih.govresearchgate.net
Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce diastereomeric interactions, causing the signals of the two enantiomers to appear at different chemical shifts. researchgate.net
Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers, which inherently have different NMR spectra, allowing for quantification. rsc.org
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. While primarily used for determining protein secondary structure, it can also be employed in host-guest systems for the rapid analysis of enantiomeric excess. nih.gov
Fluorescence-Based Assays: High-throughput methods have been developed that use fluorescent probes and dynamic self-assembly to create diastereomeric complexes that fluoresce differently, allowing for the rapid determination of e.e. with high sensitivity. nih.gov
The choice of technique depends on the specific requirements of the analysis, such as the need for high throughput, the amount of sample available, and the desired accuracy. nih.govnih.gov
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-carbobenzyloxy-O-tert-butyl-L-tyrosine |
| NHS | N-hydroxysuccinimide |
| Z-Tyr(tbu)-OSu | N-carbobenzyloxy-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester |
| DCC | Dicyclohexylcarbodiimide |
| DIC | Diisopropylcarbodiimide |
| TSTU | 2-succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate |
| HOBt | 1-hydroxybenzotriazole |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate |
| NMM | N-methylmorpholine |
| TEA | Triethylamine |
| TFA | Trifluoroacetic acid |
| Boc | tert-butyloxycarbonyl |
| EBX | Ethynylbenziodoxolones |
Advanced Protecting Group Chemistry of Z Tyr Tbu Oh
Mechanistic Investigations of Z-Group Cleavage
The benzyloxycarbonyl (Z) group protects amines as carbamates and its removal is often achieved through hydrogenolysis.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a common method for cleaving the Z group. This process typically involves the use of a palladium catalyst, often supported on activated carbon (Pd/C), under a hydrogen atmosphere. The mechanism involves the hydrogenolysis of the benzyloxy group, yielding toluene (B28343) and an unstable carbamic acid intermediate. This intermediate subsequently decomposes to release the free amine and carbon dioxide.
The deprotection of a Cbz-protected amino acid via catalytic hydrogenation proceeds through a two-step mechanism:
Catalytic hydrogenolysis of the benzyloxy group, forming toluene and a carbamic acid intermediate.
Decomposition of the unstable carbamic acid intermediate into the deprotected amino acid and carbon dioxide.
An improved catalyst using 5% Pd on activated carbon has been reported to show higher activity and shorter reaction times for the deprotection of Cbz-phenylalanine compared to standard catalysts. The facilitating effect of niobic acid-on-carbon (Nb₂O₅/C) combined with Pd/C has also been observed to shorten reaction times for the hydrogenative deprotection of N-Cbz and O-Bn protected groups.
Catalytic transfer hydrogenation (CTH) offers an alternative to using pressurized hydrogen gas. This method employs a hydrogen donor, such as cyclohexadiene or formic acid, in the presence of a catalyst like Pd/C. CTH has been effectively used to remove the N-benzyloxycarbonyl protective group from amino acids like L-alanine. Formic acid has been found to be an efficient hydrogen donor for the catalytic transfer hydrogenation of benzyl-type protecting groups, including Z groups and benzyl (B1604629) esters.
While catalytic hydrogenation is effective, potential issues can arise, such as interference with other reactive functional groups like carbon-carbon double bonds, thiols, or sulfides. The toxicity of palladium can also be a concern in the synthesis of peptide drugs.
Alternative Chemical Deprotection Methods
Beyond catalytic hydrogenation, the Z group can be cleaved by other methods. Although generally stable to bases and mild acids, harsh acidic conditions (e.g., excess HCl, HBr) can cleave the Cbz group. This acid-mediated mechanism involves protonation of the carbamate (B1207046) followed by liberation through SN2 reaction and decarboxylation.
Transition metal catalysis beyond palladium, such as Ni(0) or Pd(0), can also be used for Cbz deprotection. Enzymatic hydrolysis using Cbz-ase biocatalysts is another reported alternative, yielding benzyl alcohol as a byproduct, which differs from the toluene produced in metal-catalyzed hydrogenation.
tBu Protecting Group Stability and Selective Removal
The tert-butyl (tBu) group is commonly used to protect the side-chain hydroxyl group of tyrosine in Z-Tyr(tbu)-OH. This protecting group is characterized by its acid lability.
Acid-Labile Deprotection Mechanisms
The removal of the tBu group typically occurs under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in methanol (B129727) are commonly used for the deprotection of tert-butyloxycarbonyl (Boc) groups, which share a similar acid-lability principle with tBu ethers. The mechanism often involves the formation of a stable tert-butyl cation intermediate.
For tert-butyl ethers, the deprotection mechanism is essentially the reverse of the protection process, where the ether is protonated, allowing it to leave and regenerate the alcohol. Acid-catalyzed alkoxylation is the typical method for forming tert-butyl ethers, reacting isobutylene (B52900) with the alcohol under acidic conditions.
Chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups has been explored using Lewis acids like ZnBr₂. While N-Boc and N-trityl groups were found to be labile under these conditions, certain other protected amines were compatible.
The lability of the tBu ether group in Fmoc-Tyr(tBu)-OH has been studied using HFIP (hexafluoroisopropanol). While thermal removal in neat HFIP was slow, the addition of 0.1 N HCl in HFIP at ambient temperature resulted in quantitative removal of the phenolic tBu ether within 4 hours. Notably, no side products from t-butylation of the tyrosine aromatic ring were observed under these conditions.
Compatibility with Orthogonal Protecting Groups
The concept of orthogonal protecting groups is crucial in peptide synthesis, allowing for the selective removal of one protecting group without affecting others. This compound incorporates two protecting groups with different cleavage chemistries: the Z group (hydrogenolytically removed) and the tBu group (acid-labile).
The Z group is orthogonal to Boc, Trt, and Fmoc groups. It is stable to bases and acids, although harsh acidic conditions can cause cleavage. Its removal by reduction is distinct from the cleavage mechanisms of many other common protecting groups.
The tBu group is acid-labile and is commonly used in conjunction with the Fmoc group in solid-phase peptide synthesis (SPPS). In the Fmoc/tBu strategy, the Fmoc group (cleaved by base) and the tBu group (cleaved by acid) are considered orthogonal because they are removed by different chemical conditions. This allows for the selective removal of the Fmoc group during peptide chain elongation while the tBu-protected side chain remains intact until the final cleavage from the resin, which is typically done with TFA.
While the Boc/Bn combination is also used, it is considered quasi-orthogonal as both Boc and Bn are acid-labile, requiring different acid strengths for selective removal. In contrast, the distinct cleavage mechanisms of the Z and tBu groups in this compound contribute to their orthogonality.
Scavenger Strategies to Prevent Side Reactions during tBu Deprotection
The acid-mediated deprotection of tBu groups can generate reactive tert-butyl cations. These cations can react with nucleophilic functional groups on amino acid side chains, such as tyrosine, tryptophan, methionine, cysteine, serine, threonine, and arginine, leading to undesired side reactions like alkylation.
To prevent or minimize these side reactions, scavengers are added to the deprotection mixture. Scavengers are nucleophilic species that trap the reactive cations in situ. Common scavengers used during acid cleavage, particularly with TFA, include anisole, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).
The addition of scavengers suppresses side reactions occurring with sensitive amino acid side chains under the action of reactive cations generated from protecting groups. For instance, the reaction of tryptophan, methionine, or cysteine residues with tert-butyl carbonium ions can produce undesired peptide side products. Adding scavengers like dithioethane (DTE) to the cleavage solution can trap these cations and prevent side product formation.
While scavengers are effective, some side reactions can still occur. For example, prolonged exposure of tryptophan-containing peptides to EDT in TFA can lead to modification of tryptophan residues due to dithioketal formation. Alternative cleavage methods or scavenger strategies may be employed to mitigate specific side reactions.
Orthogonality Considerations in Multi-Protected Systems
Orthogonal protection is a fundamental strategy in organic synthesis, particularly in peptide synthesis, allowing for the selective removal of one protecting group in a multiply-protected molecule without affecting others. wikipedia.orgbiosynth.comiris-biotech.deresearchgate.netorganic-chemistry.org This is achieved by employing protecting groups that are labile to different chemical conditions, such as varying pH (acidic vs. basic), catalytic hydrogenation, or specific nucleophiles. wikipedia.orgbiosynth.comiris-biotech.deresearchgate.netorganic-chemistry.org The Z and tBu groups in this compound are often considered in the context of orthogonal or quasi-orthogonal strategies when combined with other protecting groups on different amino acids within a peptide chain. biosynth.comiris-biotech.deresearchgate.net
Synergistic and Antagonistic Interactions with Other Protecting Groups
The Z group is typically removed by hydrogenolysis or strong acids, while the tBu group is generally cleaved under acidic conditions, particularly with trifluoroacetic acid (TFA). wikipedia.orgiris-biotech.deorganic-chemistry.org In multi-protected peptides, the choice of protecting groups and their removal conditions must be carefully considered to avoid unintended deprotection or side reactions.
While the tBu group on the tyrosine side chain is generally stable to the basic conditions used for Fmoc removal in Fmoc-based solid-phase peptide synthesis (SPPS), the Z group is not compatible with the basic conditions of Fmoc deprotection. biosynth.compeptide.comub.edu Conversely, the Z group is stable to the acid conditions used to cleave peptides from certain resins like Wang and Rink resins, making it useful for preparing protected peptide fragments on these supports. peptide.com
However, challenges can arise. For instance, the tert-butyl carbonium ions generated during acid-mediated tBu deprotection can react with sensitive amino acid residues like tryptophan and cysteine, leading to undesired side products. peptide.compeptide.com The addition of scavengers, such as dithioethane (DTE) or phenol (B47542), to the cleavage cocktail can help mitigate these antagonistic interactions by reacting with the generated carbocations. peptide.comacs.org
In Boc-based SPPS, where Boc (removed by acid) is used for Nα-protection, and benzyl-based (Bzl) or tBu groups are used for side-chain protection, the system is considered quasi-orthogonal because both types of groups are acid-labile, albeit requiring different acid strengths for removal. biosynth.comiris-biotech.deresearchgate.net In this context, while Boc can be removed with moderate TFA concentrations, benzyl-based groups often require stronger acids like HF or TFMSA. biosynth.comiris-biotech.deresearchgate.net Boc-Tyr(Bzl)-OH is a related derivative used in Boc chemistry, but the benzyl group on tyrosine can undergo rearrangement under acidic Boc deprotection conditions, sometimes leading to its replacement with other tyrosine derivatives for longer peptides. peptide.com
The orthogonality of the tBu group on tyrosine with other protecting groups like Fmoc (amine, base-labile) and Alloc (allyloxycarbonyl, removed by palladium) is well-established in Fmoc-SPPS, allowing for selective deprotection strategies. biosynth.comub.edunih.gov Studies have confirmed the stability of Boc, Fmoc, and Alloc groups under conditions used to cleave certain other protecting groups, highlighting their orthogonality. ub.edu
Development of Novel Deprotection Reagents and Conditions
The need for selective deprotection in complex molecules has driven the development of novel reagents and conditions. While acidic conditions, particularly using TFA, are standard for removing the tBu group from this compound and other tBu-protected side chains, research continues to explore milder or more selective methods. iris-biotech.deresearchgate.net
For instance, studies have investigated the selective deprotection of Boc groups in the presence of tBu ethers and esters using reagents like HCl in dioxane. researchgate.net While this method showed excellent selectivity for Boc over alkyl tBu ethers and esters, it was noted that the phenolic tBu ether in Boc-Tyr(OtBu)-OH was also removed under these conditions, indicating a difference in lability for phenolic vs. alkyl tBu ethers. researchgate.net This highlights the specific considerations needed for deprotecting tyrosine's phenolic hydroxyl.
Novel deprotection strategies are also being developed for other protecting groups that could be used in conjunction with this compound in multi-protected systems. Examples include the use of hydrogenolysis under mildly acidic conditions for Fmoc deprotection, which can be tolerant of N-Boc protected amino groups acs.org, and the development of basic deprotection conditions for unactivated primary Boc groups using sodium tert-butoxide for acid-sensitive molecules sci-hub.se. Palladium-based methods are employed for the removal of Alloc and benzyl-based protecting groups. organic-chemistry.orgnih.govnih.gov
The development of orthogonal cysteine protecting groups and their selective deprotection methods has also been crucial for synthesizing complex disulfide-rich peptides, demonstrating the broader context of orthogonal strategies in peptide chemistry. rsc.org
Research into novel protecting groups and deprotection methods aims to improve yields, reduce side reactions, and enable the synthesis of increasingly complex and sensitive peptide structures. ub.edunih.govfigshare.com
Applications of Z Tyr Tbu Oh in Contemporary Peptide Synthesis and Design
Solution-Phase Peptide Synthesis utilizing Z-Tyr(tbu)-OH
Z-protected amino acids, including this compound, are cornerstones of classical solution-phase peptide synthesis (SPPS), particularly for segment condensation strategies. sigmaaldrich.com
Segment condensation is a powerful strategy for synthesizing large peptides or proteins. It involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution. peptide.com this compound is well-suited for this approach for several reasons:
Stability : The Z-group is stable to the conditions required to remove other protecting groups (like Fmoc), allowing for orthogonal deprotection schemes in the preparation of fragments.
Solubility : Protected fragments are often more soluble in organic solvents than their fully deprotected counterparts, facilitating the coupling reaction.
Purification : Intermediate fragments can be purified to a high degree before being used in the next coupling step, simplifying the final purification of the target peptide.
In a typical segment condensation, a fragment with a C-terminal this compound could have its N-terminal protecting group (e.g., Fmoc) removed, and this fragment would be coupled to another fragment whose C-terminal carboxyl group has been activated. The stability of the Z and tBu groups ensures the integrity of the tyrosine residue during these steps.
After each coupling step in solution-phase synthesis, the resulting protected peptide must be purified to remove unreacted starting materials, coupling reagents, and byproducts. After the final deprotection, the crude peptide is also purified.
Purification of Protected Fragments : Protected peptide fragments are typically purified using techniques suited for organic compounds. These include:
Crystallization : If the product is crystalline, this can be a highly effective method for achieving high purity.
Precipitation/Trituration : The desired product can often be precipitated from the reaction mixture by adding a non-solvent (e.g., ether or water).
Silica Gel Chromatography : Standard column chromatography is frequently used to separate the protected peptide from closely related impurities.
Purification of the Final Deprotected Peptide : Once the final peptide has been assembled and all protecting groups have been removed, the primary purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com In RP-HPLC, the crude peptide mixture is loaded onto a column (typically C18 silica) and eluted with a gradient of increasing organic solvent (usually acetonitrile) in water, with an acidic modifier like TFA. bachem.com Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized to yield the final product as a white powder. bachem.com For very large-scale industrial production, other techniques like countercurrent distribution may also be employed. bachem.com
Table 3: Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine |
| Fmoc-Tyr(tBu)-OH | N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine |
| Boc-SPPS | tert-Butoxycarbonyl solid-phase peptide synthesis |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| HBTU | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| DMF | Dimethylformamide |
| NMP | N-Methyl-2-pyrrolidone |
| 2-CTC Resin | 2-Chlorotrityl chloride resin |
| PAM Resin | Phenylacetamidomethyl resin |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
| HF | Hydrogen fluoride |
| TFMSA | Trifluoromethanesulfonic acid |
| HBr/AcOH | Hydrogen bromide in acetic acid |
| DKP | Diketopiperazine |
| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |
Synthesis of Complex Peptide Architectures
The protected amino acid this compound, or N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine, serves as a crucial building block in the chemical synthesis of peptides, particularly those with intricate and non-linear designs. The tert-butyl (tBu) ether protecting group on the phenolic hydroxyl side chain of tyrosine is stable to a wide range of reagents used in peptide synthesis but can be readily removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA). This orthogonality makes it highly compatible with the Z-group for N-terminal protection, which is typically removed by hydrogenolysis. This combination is particularly valuable in solution-phase synthesis and for the preparation of specific peptide segments destined for fragment condensation.
Macrocyclic Peptides and Cyclic Peptidomimetics
Macrocyclization is a key strategy for transforming peptides into drug-like molecules by constraining their conformation, which can enhance binding affinity, selectivity, and stability. vu.nl The synthesis of these cyclic structures often involves complex strategies where side-chain functional groups are used for cyclization.
This compound is instrumental in constructing linear peptide precursors that are later cyclized. The tBu group effectively masks the hydroxyl functionality of the tyrosine side chain, preventing it from participating in undesired side reactions during chain elongation and the subsequent cyclization step. For instance, in the solid-phase synthesis of cyclic peptidomimetics using an Fmoc/tBu strategy, the hydroxy group of tyrosine is protected by a t-butyl (t-Bu) group. nih.gov This ensures that only the intended functional groups—typically the N-terminal amine and the C-terminal carboxylic acid (for head-to-tail cyclization) or reactive side chains (for side-chain-to-side-chain cyclization)—are involved in the ring-forming reaction. researchgate.net
Once the linear peptide is assembled, it is cleaved from the solid support and undergoes cyclization in solution. The final step involves the global deprotection of all side-chain protecting groups, including the tBu group from the tyrosine residue, to yield the final, biologically active macrocycle. The synthesis of cyclic opioid peptidomimetics, for example, has utilized Tyr(t-Bu) within the linear precursor to prevent side-chain interference during synthesis and cyclization. nih.gov
| Cyclic Structure Type | Role of Tyr(tBu) Moiety | Key Advantage | Relevant Synthesis Strategy |
|---|---|---|---|
| Head-to-Tail Cyclic Peptides | Inert side-chain protection during linear synthesis and cyclization. | Prevents branching or side reactions involving the tyrosine hydroxyl group. | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). nih.gov |
| Side-Chain Cyclized Peptides | Protects the tyrosine hydroxyl if it is not the intended point of cyclization. | Ensures chemoselectivity in the cyclization reaction. | Orthogonal protection schemes. researchgate.net |
| Cyclic Peptidomimetics | Incorporation of a constrained tyrosine residue into a non-natural cyclic scaffold. | Enhances stability and receptor binding affinity. nih.gov | Manual solid-phase synthesis with hyper-acid labile groups. nih.gov |
Branched and Stapled Peptides
Branched and stapled peptides represent advanced designs that further improve upon the pharmacological properties of linear peptides. Stapled peptides, in particular, use a chemical brace to lock a peptide into a specific secondary structure, often an α-helix, which can enhance cell permeability and resistance to enzymatic degradation. nih.govexplorationpub.com
The synthesis of stapled peptides involves incorporating non-natural amino acids with reactive side chains (e.g., alkenes) into the peptide sequence, which are then cross-linked via a ring-closing metathesis (RCM) reaction. nih.gov While the stapling reaction itself does not directly involve the tyrosine side chain, the presence of other functional amino acids like tyrosine requires robust protection. The use of Tyr(tBu) is fully compatible with the ruthenium catalysts used for RCM. nih.gov The tBu group remains intact during the metathesis reaction and is removed later during the final acid-mediated deprotection step.
In the context of branched peptides, where peptide chains are built off the side chain of an amino acid like lysine, this compound can be incorporated into any of the linear branches. Its protected side chain ensures that the hydroxyl group does not interfere with the selective chemistry used to create the branch point.
Peptides with Post-Translational Modifications (e.g., sulfation)
Post-translational modifications (PTMs) are critical for the biological function of many peptides and proteins. jpt.comnih.gov Tyrosine sulfation, in particular, is a key PTM that mediates extracellular protein-protein interactions. nih.govnih.gov The chemical synthesis of peptides containing sulfated tyrosine (Tyr(SO3H)) is challenging due to the acid sensitivity of the sulfate (B86663) ester bond.
Direct sulfation of a completed peptide is often inefficient. A more effective strategy involves the synthesis of a pre-sulfated amino acid building block for incorporation during peptide synthesis. However, the acid-lability of the sulfate group restricts the use of standard Boc-based solid-phase synthesis. The Fmoc/tBu strategy is more suitable because the Fmoc group is removed under mild basic conditions, and the final peptide can be cleaved from the resin with mild acids that leave the sulfate group intact. thieme-connect.de
In this context, while a pre-sulfated tyrosine derivative like Fmoc-Tyr(SO3Na)-OH is used, other acid-labile side chains in the peptide, such as Tyr(tBu), are protected with tBu groups. thieme-connect.denih.gov The use of this compound would be relevant in a fragment condensation approach, where a peptide segment containing Tyr(tBu) is coupled to another segment containing the sulfated tyrosine. The final deprotection must be carefully orchestrated to remove the tBu group without cleaving the sulfate ester. Difficulties in postsynthetic chemical sulfation have led to the alternative approach of using appropriate tyrosine O-sulfate derivatives during chain elongation steps, which requires protection strategies compatible with the sulfate ester's acid sensitivity. thieme-connect.de
Design and Synthesis of Peptidomimetics Incorporating Tyrosine Derivatives
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.govupc.edu The design of peptidomimetics often begins with identifying the key amino acid residues responsible for biological activity—the pharmacophore—and their required three-dimensional arrangement. nih.gov
Tyrosine is a frequent component of pharmacophores due to its aromatic and hydrogen-bonding capabilities. Incorporating a tyrosine derivative like this compound into a peptidomimetic scaffold allows for precise control over the synthesis. The Z- and tBu- protecting groups ensure that the amino and hydroxyl functionalities are masked while the core scaffold of the mimetic is constructed.
Biochemical and Medicinal Chemistry Research Applications of Z Tyr Tbu Oh and Its Derivatives
Utilization in Protein and Enzyme Mechanism Studies
Protected tyrosine derivatives are indispensable for the detailed investigation of enzyme structures and functions. By incorporating these modified amino acids into peptide chains, researchers can craft bespoke molecules to probe and interact with enzymes in highly specific ways.
Z-Tyr(tbu)-OH and its widely used counterpart, Fmoc-Tyr(tbu)-OH, are instrumental in the solid-phase peptide synthesis (SPPS) of substrate analogs and enzyme inhibitors, particularly for tyrosine kinases and phosphatases. These enzymes play a crucial role in cellular signal transduction through the phosphorylation and dephosphorylation of tyrosine residues.
To study these mechanisms, scientists synthesize peptide sequences that mimic the natural target sites of these enzymes. The use of this compound ensures that the reactive hydroxyl group of the tyrosine side chain does not interfere with the peptide bond formation during synthesis. Once the desired peptide is assembled, the protecting groups can be removed, yielding a custom-designed molecule that can act as a substrate to measure enzyme activity or as an inhibitor to block it. This approach is fundamental for drug discovery and for understanding the enzymatic processes that underpin various diseases. The efficiency of peptide synthesis is significantly improved by using protected derivatives like Fmoc-Tyr(tBu)-OH, as it prevents the unproductive acylation of the tyrosine side-chain. peptide.com
| Derivative | Key Application in Enzyme Studies | Synthesis Method |
| This compound | Building block for custom peptide substrates and inhibitors. | Solution-Phase or Solid-Phase Peptide Synthesis |
| Fmoc-Tyr(tbu)-OH | Commonly used derivative for synthesizing enzyme substrates and inhibitors. peptide.compeptide.com | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.com |
| Ac-Tyr(tbu)-OH | Used to create peptide-based tools for studying tyrosine kinases and phosphatases. | Solid-Phase Peptide Synthesis (SPPS) |
The specific structural features of this compound derivatives are valuable for probing the physical and chemical environment of an enzyme's active site. Tyrosine residues are often involved in critical catalytic activities, such as redox reactions in enzymes like cytochrome c oxidase and prostaglandin (B15479496) synthase. peptide.com By incorporating a protected tyrosine like this compound into a peptide, researchers can create a probe to explore the active site.
The bulky tert-butyl group serves as a spatial probe. Comparing the binding or activity of a peptide containing Tyr(tbu) with its deprotected Tyr counterpart can reveal important information about the steric constraints within the enzyme's active site. If the enzyme can accommodate the bulky group, it suggests a more open and accessible active site. This methodology allows for the mapping of the active site's topology, contributing to a deeper understanding of enzyme-substrate interactions and aiding in the rational design of more potent and specific drugs.
Role in the Synthesis of Biologically Active Peptides
The synthesis of peptides with therapeutic or diagnostic potential is one of the most significant applications of this compound and its derivatives. Advances in peptide synthesis technologies have enabled the development of a new generation of peptide-based agents. nih.govmdpi.com
This compound is a key component in the synthesis of a wide array of therapeutic peptides. These peptides are designed to treat a range of conditions, including metabolic disorders, cancer, and infectious diseases. nih.gov The process often involves engineering the peptide's structure to enhance its stability and efficacy. nih.gov For example, specific peptide sequences can be constructed to act as agonists or antagonists for cellular receptors, thereby modulating biological pathways.
A significant challenge in therapeutic peptide development is their susceptibility to degradation by enzymes in the body. Research has focused on creating pharmacologically active peptide conjugates that have a reduced tendency for enzymatic cleavage, thereby increasing their half-life and therapeutic window. google.com The precise nature of peptide synthesis, enabled by building blocks like this compound, allows for the incorporation of modifications that confer these desirable properties.
| Peptide Application Area | Example of Synthetic Approach | Goal of Synthesis |
| Oncology | Synthesis of tumor-homing peptides. mdpi.com | Targeted drug delivery, minimizing side effects. mdpi.com |
| Metabolic Disorders | Engineering of dual-acting GLP-1/gastrin analogs. mdpi.com | Improved therapeutic efficacy and stability. mdpi.comnih.gov |
| Infectious Diseases | Creation of antimicrobial peptides. nih.gov | Development of new treatments for infections. |
Peptide-based imaging agents are a rapidly growing class of diagnostics, particularly in oncology. mdpi.comnih.gov These agents work by targeting specific receptors that are overexpressed on the surface of tumor cells. This compound is used to synthesize the peptide component of these probes, which acts as the targeting vehicle.
Once the targeting peptide is synthesized, it is chemically linked to an imaging moiety. nih.gov This can be a radionuclide, such as Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) scanning. nih.govrsc.orgmdpi.com The resulting radiolabeled peptide is injected into the patient, where it accumulates at the tumor site. The PET scanner then detects the radiation emitted, allowing for the non-invasive visualization of the tumor. mdpi.com This targeted approach provides high sensitivity and specificity in disease diagnosis and can be used to monitor the response to treatment. nih.govmdpi.com
Studies on Molecular Self-Assembly
The ability of certain molecules to spontaneously organize into ordered structures is known as self-assembly. Modified amino acids, including N-protected tyrosine derivatives, have been shown to form a variety of nanostructures. chemrxiv.orgchemrxiv.org These self-assembling systems are of great interest for applications in materials science and biomedicine.
Research has demonstrated that derivatives like Fmoc-Tyr(tbu)-OH can self-assemble into well-defined morphologies such as spheres and fibers, with the final structure being dependent on factors like concentration and temperature. chemrxiv.orgchemrxiv.org The driving forces behind this assembly are non-covalent interactions, including hydrogen bonding and aromatic π-π stacking.
Interestingly, the presence of the tert-butyl group on the tyrosine side chain can be critical for this behavior. Studies have shown that H-Tyr(tBu)-OH can form organogels, while the unprotected H-Tyr-OH does not, highlighting the crucial role of the bulky t-butyl moiety in directing the self-assembly process. researchgate.net While Z-Tyr-OH itself was not observed to form self-assembled structures under certain conditions, possibly due to the influence of its free hydroxyl group, its protected form, this compound, possesses the key structural elements—an aromatic ring for stacking and protected functional groups—that are conducive to self-assembly, similar to its Fmoc-protected counterpart. chemrxiv.org The study of these self-assembling systems opens up possibilities for creating novel biomaterials for applications such as drug delivery and tissue engineering. arxiv.orgnih.gov
Formation of Supramolecular Structures
The molecular architecture of this compound, featuring a carbobenzyloxy (Z) group at the N-terminus and a tert-butyl (tBu) group protecting the phenolic hydroxyl of the tyrosine side chain, provides a unique combination of hydrophobicity and hydrogen bonding capabilities that drive the formation of ordered supramolecular assemblies.
Research has shown that derivatives of this compound, such as Fmoc-Tyr(tbu)-OH, readily self-assemble in aqueous solutions into distinct morphologies. researchgate.net At room temperature, Fmoc-Tyr(tbu)-OH has been observed to form spherical, self-assembled structures. researchgate.net These spherical assemblies are a result of the intricate balance of intermolecular forces. The aromatic Fmoc and benzyl (B1604629) groups can engage in π-π stacking, while the amide and carboxylic acid functionalities participate in hydrogen bonding. The hydrophobic t-butyl group also plays a critical role in the self-assembly process, a feature noted in the gelation of the related compound L-Tyr(tBu)-OH. nih.gov In contrast, the unprotected analogue Z-Tyr-OH did not show any self-assembly under similar conditions, highlighting the importance of the tert-butyl protecting group in facilitating these supramolecular formations. researchgate.net
The self-assembly of modified aromatic amino acids like Z-Phe-OH and Z-Trp-OH has also been studied, revealing fiber-like and flower-like morphologies, respectively. researchgate.netresearchgate.net This suggests that the nature of the amino acid side chain and the protecting groups collectively determine the final supramolecular architecture. The formation of these ordered structures from simple, modified amino acid building blocks is a key area of interest for the bottom-up fabrication of functional nanomaterials. researchgate.net
Influence of this compound on Self-Assembly Kinetics and Morphology
The kinetics and resulting morphology of the self-assembly process of this compound derivatives are highly sensitive to environmental conditions such as temperature and concentration. These parameters can be tuned to control the size, shape, and stability of the resulting supramolecular structures.
Studies on Fmoc-Tyr(tbu)-OH have demonstrated a distinct morphological transition in response to changes in temperature. researchgate.net While spherical assemblies are observed at room temperature, heating the solution to 70°C induces a transformation into well-defined fiber-like structures. researchgate.netport.ac.uk This temperature-dependent behavior indicates that thermal energy can overcome the kinetic barriers to forming more thermodynamically stable fibrous structures.
Concentration of the amino acid derivative is another critical factor influencing the self-assembly process. For Fmoc-Tyr(tbu)-OH, self-assembly into spherical structures has been observed at a concentration of 5 mM. port.ac.uk In related systems, such as the self-assembly of Z-Phe-OH, increasing the concentration led to a greater density and thickness of the resulting nano/microtubes, although it did not induce a change in the fundamental morphology. port.ac.uk The study of how concentration affects the self-assembly of tyrosine molecules has shown a wide array of structures, from scattered monomers at low concentrations to well-ordered four-fold structures at higher concentrations. nih.gov
The mechanism of self-assembly and the influence of these external factors are often investigated using techniques such as optical microscopy and solution-state 1H NMR. researchgate.netresearchgate.net These methods allow for the real-time observation of morphological changes and provide insights into the intermolecular interactions driving the assembly process.
Table 1: Influence of Temperature on the Supramolecular Morphology of Fmoc-Tyr(tbu)-OH
| Parameter | Condition | Resulting Structure | Reference |
|---|---|---|---|
| Temperature | Room Temperature | Spherical Assemblies | researchgate.netport.ac.uk |
| Temperature | 70°C | Fiber-like Structures | researchgate.netport.ac.uk |
Applications in Nanomaterial Design
The ability of this compound and its derivatives to self-assemble into well-defined nanostructures, such as spheres and fibers, opens up possibilities for their application in the design and fabrication of advanced nanomaterials. researchgate.net These peptide-based nanomaterials are of particular interest due to their inherent biocompatibility and the potential for chemical functionalization. nih.gov
The fibrous structures formed by derivatives of this compound could serve as scaffolds in tissue engineering. umassd.edu Self-assembling peptide systems are known to form hydrogels that can mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. nih.gov The tunable nature of the self-assembly process allows for the creation of materials with specific mechanical properties tailored to a particular application.
The spherical assemblies, on the other hand, have potential applications in drug delivery. researchgate.netport.ac.uk These structures can encapsulate therapeutic molecules, protecting them from degradation and facilitating their transport to target sites. The stimuli-responsive nature of the self-assembly, such as the response to temperature changes, could be exploited to trigger the release of the encapsulated cargo in a controlled manner. nih.gov The design of such "smart" hydrogels and nanocarriers is a rapidly growing field of biomedical research. nih.govnih.gov
Furthermore, the self-assembly of aromatic amino acid derivatives can be used to create templates for the fabrication of inorganic nanostructures. For instance, peptide nanotubes have been used as templates for the creation of metallic nanowires. chemrxiv.org The ordered arrangement of the peptide building blocks provides a scaffold for the controlled deposition of other materials. While direct applications of this compound in this area are still emerging, the principles established with similar self-assembling systems suggest a promising avenue for future research. The development of such hybrid organic-inorganic nanomaterials could lead to novel applications in catalysis, sensing, and electronics.
Advanced Analytical and Characterization Techniques for Z Tyr Tbu Oh and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the covalent structure of Z-Tyr(tbu)-OH, verifying the presence of its characteristic functional groups, and ensuring the correct attachment of the benzyloxycarbonyl (Z) and tert-butyl (tBu) protecting groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR for Structural Confirmation and Self-Assembly: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to each part of the molecule. The aromatic protons of the tyrosine ring and the benzyloxycarbonyl group appear in the downfield region (typically ~6.8-7.4 ppm). The protons of the tert-butyl group produce a distinct singlet at approximately 1.3 ppm, while the benzylic protons of the Z-group and the α- and β-protons of the tyrosine backbone appear in the mid-field range.
Furthermore, solution-state ¹H NMR is a powerful tool to study the non-covalent interactions that drive the self-assembly of protected amino acids. Studies on similar Z-protected aromatic amino acids have shown that as the concentration of the compound increases in solution (e.g., in DMSO-d₆), specific proton signals, particularly those of the aromatic rings, may exhibit broadening and shifts. researchgate.net This phenomenon indicates a change in the chemical environment due to intermolecular interactions, such as π-π stacking between the aromatic moieties, which is a key driving force in the formation of higher-order structures like fibers and gels. researchgate.net
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -C(CH₃)₃ (tert-butyl) | ~1.3 | Singlet (s) |
| -CH₂- (β-protons) | ~2.9 - 3.1 | Multiplet (m) |
| -CH- (α-proton) | ~4.3 - 4.6 | Multiplet (m) |
| -CH₂-Ph (Z-group) | ~5.1 | Singlet (s) or Doublet (d) |
| Aromatic (Tyr ring) | ~6.8 - 7.2 | Doublets (d) |
| Aromatic (Z-group) | ~7.3 - 7.4 | Multiplet (m) |
| -NH- (Amide) | ~7.5 - 7.8 | Doublet (d) |
| -COOH (Carboxylic acid) | ~10 - 12 | Broad Singlet (br s) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key resonances include those for the carbonyl carbons (urethane and carboxylic acid) above 170 ppm, the aromatic carbons between 115-155 ppm, and the aliphatic carbons of the tert-butyl and amino acid backbone in the upfield region. Spectra for related compounds like Boc-O-benzyl-L-tyrosine and BOC-L-Tyrosine can help in assigning these shifts. chemicalbook.comchemicalbook.com
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(CH₃)₃ (tert-butyl) | ~29 |
| -CH₂- (β-carbon) | ~37 |
| -CH- (α-carbon) | ~56 |
| -CH₂-Ph (Z-group) | ~67 |
| -C(CH₃)₃ (tert-butyl quaternary) | ~78 |
| Aromatic (Tyr & Z rings) | ~124 - 155 |
| C=O (Urethane) | ~156 |
| C=O (Carboxylic Acid) | ~174 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. With a molecular formula of C₂₁H₂₅NO₅, the expected monoisotopic mass is approximately 371.43 g/mol . rsc.org
Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 372.4. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of this molecular ion. The fragmentation pattern provides evidence for the presence of the protecting groups and the amino acid core. Key fragmentation pathways for this compound would include:
Loss of the tert-butyl group: A neutral loss of 56 Da (-C₄H₈) from the parent ion, resulting in a significant fragment.
Loss of the entire O-tert-butyl group: A neutral loss of 73 Da (-OC₄H₉).
Formation of the tropylium (B1234903) ion: Cleavage of the benzyloxy group results in a highly stable fragment at m/z 91, which is characteristic of the Z-protecting group.
Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da).
Cleavage of the Z-group: Loss of the benzyloxycarbonyl group (135 Da).
Analysis of the fragmentation of underivatized tyrosine shows characteristic losses of the carboxylic acid group and the amine group from the protonated molecular ion. researchgate.net Similar cleavages are expected for the protected derivative after initial losses of the protecting groups.
| m/z (amu) | Proposed Fragment Identity |
|---|---|
| 372.4 | [M+H]⁺ (Protonated Molecular Ion) |
| 316.4 | [M+H - C₄H₈]⁺ (Loss of isobutylene (B52900) from tBu group) |
| 278.4 | [M+H - C₄H₈ - CO₂]⁺ (Subsequent loss of CO₂) |
| 182.1 | [Tyrosine+H]⁺ (Loss of Z and tBu groups) |
| 136.1 | [Tyrosine+H - COOH]⁺ (Tyrosine immonium ion) |
| 91.1 | [C₇H₇]⁺ (Tropylium ion from Z-group) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. Specification sheets for related compounds confirm identity using FTIR. thermofisher.com For this compound, the IR spectrum would confirm the presence of all key structural components.
The spectrum is typically analyzed in two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~3030 | C-H Stretch | Aromatic |
| ~2970, 2870 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1760 | C=O Stretch | Urethane (B1682113) Carbonyl |
| ~1710 | C=O Stretch | Carboxylic Acid Carbonyl |
| ~1600, ~1500 | C=C Stretch | Aromatic Rings |
| ~1250, ~1050 | C-O Stretch | Ether, Carboxylic Acid, Urethane |
Chromatographic Purity Assessment and Quantification
Chromatographic techniques are essential for determining the purity of this compound, separating it from starting materials, by-products, and any enantiomeric impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of protected amino acids like this compound and its derivatives. Purity levels are often required to be ≥98% or higher for use in synthesis. sigmaaldrich.com
Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) (ACN) or methanol (B129727). An acid modifier like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution. Chiral HPLC, using specialized chiral stationary phases (CSPs), is employed to separate the L- and D-enantiomers, which is critical for applications where stereochemical purity is required.
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase or Chiral |
| Column | C18, 5 µm, 4.6 x 250 mm (Purity) / Lux Cellulose-2 (Chiral) |
| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temperature | Ambient or 30 °C |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for purity analysis. In CE, charged molecules are separated in a narrow capillary under the influence of an electric field. The technique provides rapid analysis times and requires minimal sample volume. nih.gov
For Z-protected amino acids, which are anionic at neutral or basic pH, a typical separation would be performed in a fused-silica capillary with a background electrolyte (BGE) such as a borate (B1201080) buffer. Detection is commonly achieved by UV absorbance, as the phenyl rings of the Z-group and tyrosine provide a strong chromophore. creative-proteomics.com Coupling CE with mass spectrometry (CE-MS) provides both high-resolution separation and definitive mass identification, making it a powerful tool for characterization. nih.gov This is often performed in acidic buffers with positive ion mode detection to analyze protonated amino acids. nih.gov
| Parameter | Typical Condition |
|---|---|
| Mode | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte (BGE) | 20-50 mM Sodium Borate (pH ~9) or 50 mM Formic Acid (pH ~2.5 for CE-MS) |
| Voltage | 15 - 25 kV |
| Detection | UV at 214 nm or ESI-MS |
| Temperature | 25 °C |
Advanced Microscopic Techniques for Material Characterization
Advanced microscopic techniques are indispensable for visualizing the supramolecular structures formed through the self-assembly of amino acid derivatives. These methods allow for the direct observation of morphology, size, and organization of the assembled architectures, which are critical determinants of their functional properties.
Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials at high resolutions. In the context of this compound and its derivatives, SEM is instrumental in characterizing the morphology of self-assembled structures that can range from nanofibers and nanoribbons to spheres and more complex architectures.
While direct SEM studies specifically detailing the self-assembly of this compound are not extensively documented in the reviewed literature, research on analogous N-protected amino acids provides a framework for understanding the potential structures this compound might form. For instance, studies on other N-protected tyrosine derivatives have shown the formation of various morphologies depending on the protecting group and assembly conditions. The tert-butyl group on the hydroxyl moiety of the tyrosine in this compound is expected to play a significant role in its self-assembly behavior by influencing intermolecular interactions, a notion supported by the observation that the unprotected counterpart, Z-Tyr-OH, does not readily self-assemble. researchgate.netchemrxiv.org
The self-assembly of dipeptides containing tyrosine has been shown to result in various nanostructures, such as nanotubes, spheres, and vesicles, which can be visualized by SEM. mdpi.com For example, the dipeptide Boc-L-phenylalanyl-L-tyrosine has been observed to self-assemble into microspheres or microtapes depending on the solvent used. rsc.org
A hypothetical summary of potential SEM findings for a self-assembling this compound derivative, based on related compounds, is presented in Table 1.
| Organization | Randomly oriented and interconnected network of fibers, potentially forming a hydrogel matrix. |
This table is illustrative and based on findings for structurally similar self-assembling peptides, as direct SEM data for this compound was not found in the search results.
In the study of modified aromatic amino acids, optical microscopy has been effectively used to characterize the formation of spheres, fibers, and flower-like structures. researchgate.netchemrxiv.orgresearchgate.net For instance, research on Fmoc-Tyr(tbu)-OH, a closely related compound, revealed the formation of sphere-like assemblies at room temperature, which could transform into fiber-like structures upon heating. researchgate.netchemrxiv.org This highlights the influence of temperature and the nature of the protecting groups on the resulting morphology.
Although specific optical microscopy images for this compound are not available in the provided search results, the technique would be a primary step in any study of its self-assembly. It would be used to assess the conditions under which aggregation occurs and to gain a preliminary understanding of the morphology of the resulting structures. The research on Z-Tyr-OH, which did not show self-assembly, utilized optical microscopy to confirm the absence of larger structures. researchgate.netchemrxiv.org
The following table summarizes the types of morphological features of modified amino acids that have been characterized using optical microscopy, which would be applicable to the study of this compound.
Table 2: Morphological Features of Modified Amino Acids Observable by Optical Microscopy
| Morphological Feature | Magnification | Description | Reference |
|---|---|---|---|
| Spherical Assemblies | 10X - 40X | Formation of distinct, spherical microstructures in solution. | researchgate.netchemrxiv.org |
| Fiber-like Structures | 20X - 63X | Elongated, needle-like or fibrous structures, sometimes forming networks. | researchgate.netchemrxiv.org |
| Flower-like Morphologies | 40X - 63X | Complex, hierarchical structures resembling flowers, originating from a central point. | researchgate.net |
This table is based on data for other modified amino acids as direct optical microscopy data for this compound was not available in the search results.
Future Directions and Emerging Research Areas
Integration into Automated and High-Throughput Synthesis Platforms
Z-Tyr(tBu)-OH is already utilized in automated solid-phase peptide synthesis (SPPS) platforms, particularly in Fmoc-based strategies where it serves as a standard protected amino acid building block. Future research aims to further optimize its integration into these platforms to enhance efficiency, reduce synthesis time, and improve yields and purity of synthesized peptides. Advances in automated SPPS, including microwave-assisted protocols and the use of pre-activated amino acid building blocks, are continuously being explored. High-throughput experimentation (HTE) platforms are also being developed to accelerate the discovery and optimization of chemical reactions, including peptide coupling reactions. Integrating this compound into such advanced automated and high-throughput systems could enable the rapid synthesis of large libraries of peptides for screening and research purposes.
The use of automated peptide synthesizers for chain elongation with protected amino acids like Fmoc-Hyp(tBu)-OH (a related tert-butyl protected amino acid) has been reported, demonstrating the compatibility of tBu-protected residues with automated platforms. Similarly, Fmoc-Tyr(tBu)-OH has been used in automated peptide synthesis strategies to assemble peptide sequences.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling play an increasingly important role in understanding the behavior of molecules like this compound and predicting their properties and interactions.
Prediction of Reactivity and Stability
Computational methods, such as Density Functional Theory (DFT), are used to calculate electronic structure and predict chemical phenomena, including reactivity and stability. These methods can be applied to this compound to better understand its reaction mechanisms in peptide synthesis, the stability of its protecting groups under various conditions, and potential side reactions. Predicting reaction feasibility and robustness through computational methods integrated with HTE data is an emerging area that could benefit the use of protected amino acids like this compound.
Simulation of Peptide Conformations and Interactions
Molecular modeling and simulation techniques can be used to study the conformations of peptides containing this compound residues and how these peptides interact with other molecules or biological targets. Understanding the influence of the protected tyrosine residue on peptide structure and dynamics is crucial for designing peptides with desired biological activities. While specific studies on this compound within peptide conformations were not detailed in the search results, the broader application of computational studies in understanding molecular interactions and designing new compounds is well-established. Research on the self-assembly of modified amino acids, which can be influenced by molecular interactions, highlights the relevance of such simulations.
Expanding Applications in Targeted Drug Delivery Systems
This compound is a valuable component in the synthesis of peptides that can be used in targeted drug delivery systems. Its ability to be incorporated into peptide sequences allows for the creation of peptide-based therapeutics and diagnostic agents. Future research in this area involves designing peptides containing this compound that can specifically target diseased cells or tissues, improving the efficacy and reducing the side effects of therapeutic agents. The self-assembly properties of modified amino acids, including Fmoc-Tyr(tBu)-OH, are being explored for the fabrication of novel materials with potential applications in drug delivery. For instance, self-assembled structures formed by modified amino acids could serve as carriers for drug molecules.
Contribution to Sustainable Chemical Manufacturing
There is a growing focus on improving the sustainability of chemical manufacturing processes, including peptide synthesis. This involves developing greener methodologies, using environmentally friendly solvents, and minimizing waste generation. While this compound is a standard reagent, future research may explore more sustainable ways to synthesize and utilize it. This could involve developing synthetic routes with fewer steps, using less hazardous reagents, or incorporating it into continuous flow synthesis processes which can offer advantages in terms of efficiency and waste reduction. The principles of green chemistry are increasingly being applied to peptide synthesis, aiming to maximize mass and energy efficiency and find alternatives to hazardous reagents and solvents.
Data Tables
Based on the provided search results, specific quantitative data suitable for detailed comparative tables for novel this compound analogs, computational predictions, or detailed performance metrics in automated synthesis platforms were not consistently available across the snippets for direct inclusion in this format. However, the search results indicate areas of research where such data is generated. For example, studies on self-assembly provide microscopic images and descriptions of formed structures, and research on automated synthesis mentions yields and purity improvements. Computational studies generate data on electronic structure and interaction energies. Future publications in these areas would contain the specific data points.
Q & A
Basic Research Questions
Q. What are the standard protocols for incorporating Z-Tyr(tbu)-OH into solid-phase peptide synthesis, and how can reaction efficiency be optimized?
- Methodological Answer : Use Fmoc/tBu or Boc/Z protection strategies, with coupling reagents like HBTU or DIC/HOBt. Monitor coupling efficiency via Kaiser test or ninhydrin assay. Optimize solvent polarity (e.g., DMF or DCM) and reaction time to minimize racemization. Characterization via HPLC (C18 column, gradient elution with 0.1% TFA in water/acetonitrile) and mass spectrometry ensures purity .
Q. What analytical techniques are most effective for characterizing this compound post-synthesis?
- Methodological Answer :
- HPLC : Use reverse-phase chromatography with UV detection (254 nm) to assess purity.
- NMR : H and C NMR in DMSO-d6 or CDCl3 to confirm protecting group integrity (e.g., Z-group aromatic protons at ~7.3 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion verification. Cross-reference with synthetic intermediates to detect deprotection byproducts .
Q. How does the orthogonal protection strategy using Z and tBu groups facilitate tyrosine-containing peptide synthesis?
- Methodological Answer : The Z group (benzyloxycarbonyl) protects the amine, while tBu shields the hydroxyl group. Orthogonality allows sequential deprotection: Z via catalytic hydrogenation or TFA, and tBu via strong acids (e.g., 95% TFA). This prevents undesired side reactions during chain elongation .
Advanced Research Questions
Q. How can computational methods like DFT predict the stability and reactivity of this compound under synthetic conditions?
- Methodological Answer : Apply hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) to model electronic properties. Calculate bond dissociation energies for Z and tBu groups to predict acid sensitivity. Compare with experimental deprotection kinetics to validate computational models .
Q. What strategies resolve discrepancies in reported deprotection kinetics of the tBu group in this compound under acidic conditions?
- Methodological Answer :
- Comparative Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to monitor deprotection rates under controlled TFA concentrations and temperatures.
- Error Analysis : Assess purity of starting material (e.g., residual moisture in TFA may alter reaction rates) and analytical method precision. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust experiments .
Q. How can competing side reactions involving this compound in multi-step syntheses be minimized?
- Methodological Answer :
- Mechanistic Insights : Use DFT to model potential side reactions (e.g., tert-butyl carbocation formation during acidolysis). Introduce scavengers (e.g., triisopropylsilane) to trap reactive intermediates.
- Orthogonal Protection : Pair Z/tBu with acid-labile groups (e.g., Trt for cysteine) to avoid overlapping deprotection conditions. Validate via LC-MS tracking of intermediate stability .
Data Contradiction Analysis
Q. Why do studies report varying stability data for this compound in acidic environments?
- Methodological Answer : Differences may arise from:
- Experimental Setup : Temperature control (±2°C can alter reaction rates by ~10%).
- Analytical Sensitivity : HPLC detection limits (e.g., <1% impurities may go unnoticed).
- Moisture Content : Anhydrous vs. wet TFA affects proton availability. Standardize reaction conditions and use Karl Fischer titration to quantify moisture .
Research Design Tables
Table 1 : Key Parameters for Optimizing this compound Coupling Efficiency
| Parameter | Optimal Condition | Method of Validation |
|---|---|---|
| Coupling Reagent | HBTU/HOBt | Kaiser Test (≤2% uncoupled) |
| Solvent | DMF (0.1 M) | HPLC Area% (≥98% purity) |
| Reaction Time | 2 hours (25°C) | C NMR Monitoring |
Table 2 : Computational vs. Experimental Depletion Kinetics of tBu Group
| Condition (TFA%) | Calculated (min) | Observed (min) | Deviation (%) |
|---|---|---|---|
| 50% | 45 | 48 | 6.3 |
| 95% | 12 | 11 | 8.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
